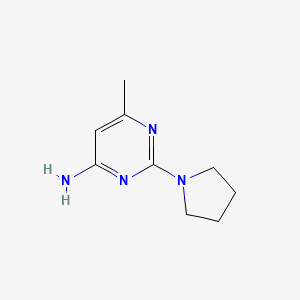

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTHAPGLGQMHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696291 | |

| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247645-16-4 | |

| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Analytical Scientist's Guide to Structure Elucidation: A Case Study of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. This technical guide provides an in-depth, practical framework for the structural elucidation of novel chemical entities, using 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine as a representative case study. This compound, with its constituent pyrimidine, pyrrolidine, and amine functionalities, presents a valuable model for illustrating the synergistic application of modern analytical techniques.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of scientific inquiry. We will delve into not only the "how" but, more critically, the "why" behind each experimental choice, ensuring that every step is part of a self-validating analytical system. All methodologies and mechanistic claims are substantiated with references to authoritative sources, providing a robust foundation for the protocols described.

Chapter 1: The Elucidation Workflow - A Strategic Overview

The journey from an unknown sample to a confirmed chemical structure is a systematic process of hypothesis generation and validation. Our approach is multi-pronged, leveraging the strengths of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance techniques to build a complete molecular picture.

The logical flow of our investigation is as follows:

Caption: A logical workflow for structure elucidation.

Chapter 2: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

Expertise & Experience: The first critical piece of information is the molecule's exact mass. High-resolution mass spectrometry provides this with exceptional accuracy, allowing for the determination of the molecular formula—the elemental composition of the molecule. This is a non-negotiable first step, as it provides the fundamental constraints for any proposed structure. For this compound, the molecular formula is C₉H₁₄N₄. The presence of an even number of nitrogen atoms is consistent with the even nominal molecular weight of 178 g/mol , adhering to the Nitrogen Rule[1][2].

Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₄N₄ |

| Monoisotopic Mass | 178.1218 g/mol |

| [M+H]⁺ Ion | 179.1291 m/z |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is an invaluable tool for rapidly identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For our target molecule, we anticipate key stretches for N-H (amine), C-H (aliphatic and aromatic), C=N, and C-N bonds.

Trustworthiness: The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation requirements, providing a rapid and reliable spectrum of the neat compound[3][4].

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (2 bands) | N-H asymmetric and symmetric stretching (primary amine)[5][6][7] |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2970 - 2850 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |

| 1640 - 1590 | Strong | C=N stretching (pyrimidine ring)[8][9] |

| 1580 - 1550 | Strong | N-H bending (scissoring) |

| 1350 - 1250 | Medium | C-N stretching (aromatic amine and pyrrolidine)[5][10] |

Chapter 3: The Core of Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will employ a suite of 1D and 2D NMR experiments to build the structure of this compound piece by piece.

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For our target molecule, we expect to see signals corresponding to the amine protons, the pyrimidine ring proton, the methyl protons, and the two sets of methylene protons in the pyrrolidine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.80 | s | 1H | H-5 (pyrimidine) |

| ~4.80 | br s | 2H | -NH₂ |

| ~3.50 | t | 4H | H-2', H-5' (pyrrolidine, adjacent to N) |

| ~2.20 | s | 3H | -CH₃ |

| ~1.95 | p | 4H | H-3', H-4' (pyrrolidine) |

¹³C NMR and DEPT Spectroscopy: Assembling the Carbon Skeleton

Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential[11][12][13]. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.

Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| ~162.5 | Absent | C-4 (pyrimidine, attached to NH₂) |

| ~161.0 | Absent | C-2 (pyrimidine, attached to pyrrolidine) |

| ~158.0 | Absent | C-6 (pyrimidine, attached to CH₃) |

| ~98.0 | Positive | C-5 (pyrimidine, CH) |

| ~46.0 | Negative | C-2', C-5' (pyrrolidine, CH₂) |

| ~25.5 | Negative | C-3', C-4' (pyrrolidine, CH₂) |

| ~24.0 | Positive | -CH₃ |

2D NMR Spectroscopy: Confirming the Connections

Expertise & Experience: 2D NMR experiments are crucial for unambiguously connecting the protons and carbons identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds[14][15]. We expect to see a correlation between the two sets of methylene protons in the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct, one-bond correlations between protons and the carbons they are attached to[14][15]. This allows us to definitively link the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away[14][15][16]. This will allow us to connect the methyl group, the pyrrolidine ring, and the amine group to the correct positions on the pyrimidine ring.

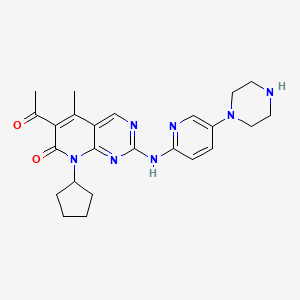

Caption: Predicted key HMBC correlations for final structure confirmation.

Chapter 4: Final Validation - MS/MS Fragmentation Analysis

Expertise & Experience: Tandem mass spectrometry (MS/MS) provides the final piece of the puzzle. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation, we can generate a characteristic fragmentation pattern. This pattern serves as a fingerprint for the proposed structure, and the observed fragments must be logically derivable from it.

Trustworthiness: The fragmentation of N-heterocycles often follows predictable pathways, such as ring cleavage and loss of small neutral molecules[1][2][17][18]. For our target molecule, we anticipate initial fragmentation of the pyrrolidine ring and subsequent cleavages of the pyrimidine ring.

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 179.1)

| Predicted Fragment (m/z) | Loss | Proposed Structure of Fragment |

| 151.1 | C₂H₄ (Ethene) | [M+H - C₂H₄]⁺ |

| 123.1 | C₄H₈ (Butene) | [M+H - C₄H₈]⁺ |

| 110.1 | C₄H₇N (Pyrrolidine radical) | [M+H - C₄H₇N]⁺ |

| 96.1 | C₄H₈N₂ | [M+H - C₄H₈N₂]⁺ |

Chapter 5: Experimental Protocols

The following protocols are provided as a comprehensive guide for obtaining high-quality data for the structure elucidation of this compound and similar compounds.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Mass Spectrometry (LC-MS): Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid[19][20][21][22].

-

FTIR-ATR Spectroscopy: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface[3].

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Acquire all spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR: Acquire 16 scans with a relaxation delay of 1 second and an acquisition time of 4 seconds[2].

-

¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.

-

DEPT-135: Acquire 256 scans.

-

COSY, HSQC, HMBC: Acquire spectra using standard instrument parameters, optimizing the number of increments and scans for adequate signal-to-noise.

-

-

Mass Spectrometry (LC-MS/MS):

-

Perform analysis on a Q-TOF or Orbitrap mass spectrometer coupled to a UPLC system.

-

Chromatography: Use a C18 column with a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.

-

Mass Spectrometry: Acquire data in positive electrospray ionization (ESI) mode. For MS/MS, set the collision energy to a ramp of 15-40 eV.

-

-

FTIR-ATR Spectroscopy:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Collect 32 scans at a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

Conclusion

References

- 1. whitman.edu [whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. academic.oup.com [academic.oup.com]

- 4. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 1247645-16-4 [amp.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. acdlabs.com [acdlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum [chemicalbook.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. article.sapub.org [article.sapub.org]

- 17. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 18. CASCADE [nova.chem.colostate.edu]

- 19. Visualizer loader [nmrdb.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into its scientific context and utility.

Introduction and Strategic Importance

This compound is a substituted aminopyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Molecules incorporating the 2-aminopyrimidine moiety, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of a pyrrolidine ring and a methyl group at specific positions on the pyrimidine core suggests a nuanced modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This strategic functionalization makes this compound a compound of significant interest for screening libraries and as a scaffold for further chemical exploration in drug discovery programs.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 1247645-16-4 | |

| Molecular Formula | C₉H₁₄N₄ | |

| Molecular Weight | 178.24 g/mol | |

| IUPAC Name | This compound | N/A |

| Predicted LogP | 1.5 | ChemAxon |

| Predicted pKa (strongest basic) | 6.8 | ChemAxon |

| Predicted Solubility | Insoluble in water, soluble in DMSO | N/A |

Proposed Synthetic Pathway and Mechanistic Considerations

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established principles of heterocyclic chemistry and known reactions of similar compounds, a plausible and efficient synthetic route can be proposed. The key strategy involves a sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.

Proposed Synthetic Route

The synthesis would likely commence from the readily available starting material, 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is central

An In-Depth Technical Guide to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS Number 1247645-16-4): A Privileged Scaffold in Modern Drug Discovery

Foreword: The Strategic Value of the 2,4-Diaminopyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine nucleus, a fundamental component of DNA and RNA, is one such "privileged scaffold."[1] Its inherent ability to engage in a multitude of biological interactions has led to its widespread incorporation into a diverse array of drug candidates.[2] This guide focuses on a specific, yet highly significant, derivative: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine . The strategic incorporation of a methyl group at the 6-position and a pyrrolidine moiety at the 2-position of the 2,4-diaminopyrimidine core creates a molecule with nuanced physicochemical properties, positioning it as a valuable building block and a potential pharmacophore in its own right. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, grounded in the principles of synthetic chemistry and medicinal chemistry.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development campaign. Herein, we summarize the key identifiers and calculated properties of this compound.

| Property | Value | Source |

| CAS Number | 1247645-16-4 | N/A |

| Molecular Formula | C₉H₁₄N₄ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| IUPAC Name | This compound | N/A |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

The Pyrimidine Core in Kinase Inhibition: A Mechanistic Rationale

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine core can mimic the adenine base of ATP, enabling it to bind to the hinge region of the kinase active site. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways.

The strategic placement of substituents on the pyrimidine ring is crucial for achieving both potency and selectivity. The 2- and 4-positions are particularly amenable to modification, allowing for the exploration of various interactions with the kinase active site and the surrounding solvent-exposed region. The 6-methyl group can provide a valuable hydrophobic interaction and influence the overall conformation of the molecule.

Below is a conceptual diagram illustrating the general mechanism of action for pyrimidine-based kinase inhibitors.

Caption: Competitive Inhibition of Protein Kinases by Pyrimidine Scaffolds.

Synthetic Strategy: A Step-by-Step Protocol

The synthesis of this compound typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) strategy, starting from a di-halogenated pyrimidine precursor. This approach allows for the controlled and regioselective introduction of the desired amine functionalities.

Rationale for the Synthetic Approach

The choice of 2,4-dichloro-6-methylpyrimidine as the starting material is strategic. The chlorine atoms at the 2- and 4-positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. The differential reactivity of these two positions can be exploited to achieve selective substitution. Typically, the 4-position is more reactive towards nucleophilic attack than the 2-position. This allows for a stepwise introduction of the pyrrolidine and amine groups.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General Synthetic Workflow.

Detailed Protocol

This protocol is a representative synthesis based on established methodologies for analogous compounds. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of 2-Chloro-6-methyl-4-(pyrrolidin-1-yl)pyrimidine

-

Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add triethylamine (1.1 eq) or another suitable base.

-

Nucleophilic Addition: Add pyrrolidine (1.05 eq) dropwise to the solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-chloro-6-methyl-4-(pyrrolidin-1-yl)pyrimidine from Step 1 in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF) in a sealed reaction vessel.

-

Amination: Add an excess of ammonia in a suitable form (e.g., a solution of ammonia in methanol or aqueous ammonia).

-

Heating: Heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Potential Applications and Future Directions

While specific biological data for this compound is not extensively published, its structural motifs suggest several promising avenues for research and development.

-

Kinase Inhibitor Scaffolding: This compound serves as an excellent starting point for the development of more complex kinase inhibitors. The 4-amino group can be further functionalized to introduce moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

-

Fragment-Based Drug Discovery: As a relatively small and synthetically accessible molecule, it is an ideal candidate for fragment-based screening campaigns against a wide range of biological targets.

-

Exploration of Other Therapeutic Areas: The diaminopyrimidine scaffold is not limited to oncology. Derivatives have shown promise as antibacterial, antiviral, and anti-inflammatory agents.[4]

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. Its foundation on the privileged 2,4-diaminopyrimidine scaffold, combined with its specific substitution pattern, makes it a versatile building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic route is logical and adaptable, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. As our understanding of the molecular drivers of disease continues to grow, compounds like this will undoubtedly play a crucial role in the development of the next generation of targeted therapies. This guide provides a foundational understanding to empower researchers to explore the full potential of this promising chemical entity.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1365937-49-0|(R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Executive Summary: This document provides a comprehensive technical overview of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, a heterocyclic compound featuring the aminopyrimidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and other therapeutic areas.[1][2] This guide details the molecule's physicochemical properties, proposes a robust synthetic methodology based on established chemical principles, explores its potential applications in drug discovery by analogy to related structures, and outlines essential analytical and safety protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and a strong authoritative grounding.

Section 1: Physicochemical and Structural Properties

This compound is a disubstituted pyrimidine characterized by a methyl group at the 6-position, a pyrrolidine ring attached at the 2-position, and an amine group at the 4-position. These substitutions are crucial for the molecule's potential biological activity, influencing its steric and electronic profile, which governs interactions with target proteins.

Table 1: Core Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₄N₄ | (Calculated) |

| Molecular Weight | 178.24 g/mol | (Calculated) |

| IUPAC Name | This compound | (Nomenclature) |

| CAS Number | Not found | (Searched) |

| Appearance | White to off-white solid (Predicted) | (Inference) |

| Solubility | Soluble in organic solvents like DMSO, Methanol (Predicted) | (Inference) |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2,4-disubstituted pyrimidines is a well-established area of heterocyclic chemistry, often relying on the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidine precursors.[3][4] A logical and efficient pathway for synthesizing this compound starts from the commercially available 2,4-dichloro-6-methylpyrimidine.

2.1 Proposed Synthetic Protocol

This two-step protocol is designed to be self-validating, with purification and analytical confirmation at each stage to ensure the integrity of the final product.

Step 1: Regioselective Monosubstitution with Pyrrolidine

-

Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable aprotic solvent such as isopropanol or THF, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) as a non-nucleophilic base.

-

Nucleophilic Addition: Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Progression: Stir the mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the monosubstituted intermediate.

-

Work-up and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the residue using column chromatography on silica gel to isolate the intermediate, 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

Causality and Expertise: The choice of the C4 position for the initial substitution is deliberate. While SNAr reactions on 2,4-dichloropyrimidines generally favor the C4 position, the presence of an electron-donating methyl group at C6 can, in some cases, shift selectivity toward the C2 position.[5] However, for many amine nucleophiles, the C4 position remains more electrophilic and sterically accessible, making it the kinetically favored site of attack.[3] Using a slight excess of the amine and a robust base like DIPEA ensures efficient reaction while minimizing side products.

Step 2: Amination to Form the Final Product

-

Reaction Setup: The purified intermediate, 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), is dissolved in a sealed vessel with a solution of ammonia in a solvent like 1,4-dioxane or in aqueous ammonium hydroxide.

-

Reaction Progression: Heat the mixture to 100-120 °C for 12-24 hours. The higher temperature and pressure are necessary to facilitate the substitution of the less reactive C2 chlorine.

-

Work-up and Purification: After cooling, the solvent is removed in vacuo. The crude product is then purified by recrystallization or column chromatography to yield the final compound, this compound.

-

Final Validation: The structure and purity of the final product must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

2.2 Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Section 3: Potential Applications in Drug Discovery

The 2,4-diaminopyrimidine core is a cornerstone in the development of kinase inhibitors because it can effectively mimic the adenine hinge-binding motif of ATP.[1] This allows such molecules to act as competitive inhibitors in the ATP-binding pocket of various kinases.[2][6] The dysregulation of kinases, particularly serine/threonine kinases like Polo-like kinase 4 (PLK4), is a known driver of tumorigenesis.[7][8]

3.1 Role as a Potential Kinase Inhibitor

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to chromosomal instability and is observed in numerous cancers, including colorectal cancer.[7][8] Inhibiting PLK4 can disrupt the cell cycle, leading to mitotic catastrophe and apoptosis in cancer cells, making it an attractive therapeutic target.[9] Molecules with a 2-aminopyrimidine scaffold have been successfully developed as potent PLK inhibitors.[10] Given its structure, this compound represents a promising candidate for investigation as a PLK4 inhibitor or an inhibitor of other clinically relevant kinases such as EGFR, VEGFR, or Akt.[2][11]

3.2 Illustrative Signaling Pathway: PLK4 Inhibition

The diagram below illustrates the central role of PLK4 in cell cycle progression and how a small molecule inhibitor could intervene. PLK4 activation leads to downstream signaling that promotes centriole duplication. An inhibitor would block this process, leading to cell cycle arrest and apoptosis.

Caption: Potential mechanism of action via PLK4 signaling inhibition.

Section 4: Analytical Methodologies

To ensure the identity, purity, and quality of this compound, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of all protons. Expected signals would include a singlet for the methyl group, distinct multiplets for the pyrrolidine ring protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amine protons.

-

¹³C NMR: To verify the carbon skeleton of the molecule. Each unique carbon atom should correspond to a distinct signal.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which should match the calculated exact mass of C₉H₁₄N₄.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak under various detection wavelengths.

-

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related aminopyrimidines and heterocyclic amines suggest that standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Section 6: Conclusion

This compound is a compound of significant interest for drug discovery, leveraging the well-validated 2,4-diaminopyrimidine scaffold. Its synthesis is achievable through established regioselective SNAr chemistry, and its structure makes it a prime candidate for screening as a kinase inhibitor, particularly against targets like PLK4 that are implicated in cancer. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in a research and development setting.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]

- 7. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Key Intermediate in the Development of Novel Oncogenic CHD1L Inhibitors

This guide provides a comprehensive technical overview of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, a crucial chemical intermediate in the synthesis of targeted therapies against the oncogenic protein Chromodomain Helicase DNA-binding protein 1-Like (CHD1L). This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, oncology, and molecular biology.

Introduction and Nomenclature

This compound is a substituted pyrimidine that has gained significance as a foundational scaffold in medicinal chemistry. Its structural features, particularly the arrangement of its functional groups, make it an ideal precursor for the synthesis of more complex molecules designed to interact with specific biological targets.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name is derived from the pyrimidine core, with a methyl group at position 6, a pyrrolidinyl group at position 2, and an amine group at position 4. Its Chemical Abstracts Service (CAS) registry number is 1247645-16-4.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1247645-16-4 | Chemical Catalogs |

| Molecular Formula | C₉H₁₄N₄ | Calculated |

| Molecular Weight | 178.23 g/mol | Calculated |

| Appearance | White to yellow solid | [1] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | 2-8°C, protect from light | [1] |

| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N | |

| InChI | InChI=1S/C9H14N4/c1-7-6-8(10)12-9(13-7)11-4-2-3-5-11/h6H,2-5H2,1H3,(H2,10,12,13) |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a di-substituted pyrimidine. The reactivity of the different positions on the pyrimidine ring allows for a regioselective approach. The C4 and C6 positions of a dihalopyrimidine are generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity is exploited to introduce the desired substituents in a controlled manner.[3]

Below is a representative, detailed protocol for the synthesis of this compound, based on established methods for the synthesis of similar substituted pyrimidines.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichloro-6-methylpyrimidine

-

Pyrrolidine

-

Ammonia (in a suitable solvent, e.g., 7N in Methanol)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethanol

-

Silica Gel for column chromatography

-

Standard laboratory glassware and safety equipment

Step 1: Synthesis of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

-

To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add pyrrolidine (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

-

Rationale: The first nucleophilic substitution is directed to the more reactive C4 position of the dichloropyrimidine. Pyrrolidine acts as the nucleophile, and a non-nucleophilic base like triethylamine is used to quench the HCl generated during the reaction.

Step 2: Synthesis of this compound

-

In a sealed pressure vessel, dissolve the 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq) from Step 1 in ethanol.

-

Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

-

Heat the reaction mixture to 80-100°C for 18-24 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product can be purified by recrystallization or flash column chromatography to yield the final product, this compound.

-

Rationale: The second nucleophilic substitution replaces the remaining chlorine atom at the C4 position with an amino group. A large excess of ammonia is used to drive the reaction to completion. The reaction is performed at an elevated temperature in a sealed vessel to maintain the concentration of the volatile ammonia.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application in Drug Discovery: Targeting Oncogenic CHD1L

The primary significance of this compound lies in its role as a key intermediate for the synthesis of inhibitors targeting Chromodomain Helicase DNA-binding protein 1-Like (CHD1L).

The Role of CHD1L in Cancer

CHD1L, also known as Amplified in Liver Cancer 1 (ALC1), is a chromatin remodeling enzyme that plays a crucial role in the DNA damage response.[6][7] Overexpression of CHD1L is strongly correlated with tumor progression, metastasis, and poor prognosis in a variety of solid tumors, including those of the breast, ovaries, bladder, lungs, and colon.[6]

The oncogenic functions of CHD1L are multifaceted:

-

Promotion of Cell Survival: CHD1L regulates the expression of genes that inhibit apoptosis (programmed cell death), such as SPOCK1, which in turn activates the pro-survival PI3K/Akt signaling pathway.[6]

-

Enhancement of DNA Repair: CHD1L is recruited to sites of DNA damage and facilitates chromatin relaxation, allowing for the access of DNA repair machinery. While essential for normal cell function, in cancer cells, this can lead to resistance to DNA-damaging chemotherapies and radiation.[7]

-

Driving Metastasis: CHD1L orchestrates transcriptional programs that promote epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[6]

-

Immune Evasion: CHD1L is involved in regulating signaling cascades that allow cancer cells to evade the host immune system.[6]

Given its central role in cancer cell survival and progression, CHD1L has emerged as a promising therapeutic target. The development of small molecule inhibitors of CHD1L is an active area of cancer research.

CHD1L Signaling Pathway Involvement

CHD1L's influence on cancer progression is mediated through its impact on several critical signaling pathways. One of the key pathways it modulates is the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.

References

- 1. 1478891-19-8|1-(6-Ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CHD1L in cancer and beyond: structure, oncogenic functions, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The 2,4-Diaminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to Biological Activity, Mechanism of Action, and Assay Methodologies

Executive Summary

The 2,4-diaminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its inherent ability to form critical hydrogen bond interactions with a variety of enzymatic targets has cemented its role as a foundational structure in the development of therapeutics for a wide spectrum of diseases, from infectious agents to cancer. This guide provides an in-depth technical analysis of the biological activities of 2,4-diaminopyrimidine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR), explore the mechanistic underpinnings of their actions, and provide detailed, field-proven protocols for their biological evaluation. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and aiming to equip the reader with a robust understanding of this versatile chemical motif.

Chapter 1: The Classic Target - Inhibition of Dihydrofolate Reductase (DHFR)

The historical significance of the 2,4-diaminopyrimidine scaffold is inextricably linked to its potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.

Mechanism of Action: Mimicking the Natural Substrate

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] Inhibition of DHFR starves a cell of these vital components, leading to the cessation of DNA synthesis and ultimately, cell death.[2]

The 2,4-diaminopyrimidine core acts as a pharmacophore that masterfully mimics the binding of the pteridine ring of the natural substrate, DHF, within the enzyme's active site. The two amino groups at the 2 and 4 positions form key hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the DHFR active site, anchoring the inhibitor. The remainder of the molecule can then be modified to exploit other binding pockets, which confers selectivity for the DHFR of a specific organism (e.g., bacterial vs. human). This selectivity is the cornerstone of the therapeutic success of drugs like Trimethoprim.[3]

Caption: Mechanism of DHFR inhibition by 2,4-diaminopyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of 2,4-diaminopyrimidine analogs against DHFR are profoundly influenced by the substituents attached at the 5-position of the pyrimidine ring, typically via a benzyl group.

-

The Bridge: A methylene bridge connecting the pyrimidine and a phenyl ring is a common feature, as seen in Trimethoprim.

-

Phenyl Ring Substitution: The substitution pattern on the phenyl ring is critical for species selectivity. For example, the 3,4,5-trimethoxy substitution of Trimethoprim confers potent and selective binding to bacterial DHFR.

-

Lipophilicity: Generally, increased lipophilicity of the substituents enhances cell membrane permeability, which is particularly important for nonclassical, lipid-soluble inhibitors that enter cells via passive diffusion.[4]

Quantitative Data: DHFR Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative 2,4-diaminopyrimidine derivatives against DHFR from various organisms, illustrating the impact of structural modifications on potency and selectivity.

| Compound ID | Core Structure | Target Organism/Enzyme | IC₅₀ (µM) | Reference(s) |

| Trimethoprim | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | E. coli DHFR | ~0.005-0.012 | [1][5] |

| Human DHFR | 890 | [5] | ||

| Pyrimethamine | 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine | C. parvum DHFR | ~4.0 | [5] |

| Compound 35 | 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine | Human DHFR | < 0.5 | [6] |

Experimental Protocol: Spectrophotometric DHFR Inhibition Assay

This protocol provides a robust, self-validating method for determining the inhibitory activity of test compounds against purified DHFR enzyme.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[7][8] An inhibitor will slow the rate of this absorbance decrease.

Materials:

-

Purified DHFR enzyme (e.g., from E. coli)

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[8]

-

Dihydrofolic acid (DHF) stock solution

-

NADPH stock solution

-

Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)

-

96-well UV-transparent microplate or quartz cuvettes

-

Temperature-controlled spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare fresh dilutions of DHF and NADPH in DHFR Assay Buffer. Note: DHF is light-sensitive and should be protected from light.[2][7]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

NADPH solution (to a final concentration, e.g., 100 µM)

-

Test inhibitor at various concentrations (prepare a serial dilution). Include a "no inhibitor" (vehicle) control and a "no enzyme" background control.

-

Purified DHFR enzyme.

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the DHF solution to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in the spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.[8]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the "no enzyme" control from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.

-

Plot percent inhibition versus inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Causality and Trustworthiness:

-

Why monitor at 340 nm? Only NADPH absorbs light at 340 nm; its product, NADP⁺, does not. This provides a direct, real-time measure of enzyme activity.[7]

-

Why a kinetic assay? It provides the initial velocity of the reaction, which is the most accurate measure of enzyme performance and is less prone to artifacts from substrate depletion or product inhibition.

-

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed activity is enzyme-dependent and allows for the accurate calculation of inhibition. A known inhibitor like Methotrexate can be used as a reference control to validate assay performance.[9]

Chapter 2: Targeting Protein Kinases - A Pillar of Modern Oncology

In recent decades, the 2,4-diaminopyrimidine scaffold has been repurposed with phenomenal success to target protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[10]

Mechanism of Action: ATP-Competitive Inhibition

The vast majority of 2,4-diaminopyrimidine-based kinase inhibitors function as ATP-competitive inhibitors. The pyrimidine core acts as a "hinge-binder," mimicking the adenine portion of ATP. The N1 and the N2-amino group of the scaffold form two crucial hydrogen bonds with the backbone of the kinase "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the kinase from binding ATP and phosphorylating its substrates.[11]

Caption: ATP-competitive binding of 2,4-diaminopyrimidine inhibitors to the kinase hinge region.

Key Kinase Targets and SAR

The versatility of the scaffold allows for the development of inhibitors against a wide range of kinases by modifying the substituents at the 2-, 4-, and 5-positions to interact with other regions of the ATP-binding pocket, thereby achieving potency and selectivity.

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[12] Overexpression is common in many tumors.[12] FAK inhibitors often feature larger, more complex hydrophobic groups at the 4-position that extend into the solvent-exposed region of the binding pocket.[10]

-

Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a dual-function kinase that regulates both the cell cycle and transcription, making it an attractive cancer target.[13] Selectivity is a key challenge; modifications that exploit unique features of the CDK7 active site, such as the introduction of a sulfonyl group, have been shown to enhance both potency and selectivity.[13]

Featured Signaling Pathways

FAK is a central node in integrin-mediated signaling. Its inhibition disrupts critical downstream pathways like PI3K/AKT and MAPK, which are essential for cell survival and proliferation.

Caption: Simplified FAK signaling pathway and the point of inhibition.

CDK7 acts as a CDK-activating kinase (CAK) to control the cell cycle and as part of the transcription factor TFIIH to regulate transcription.

Caption: Dual roles of CDK7 in cell cycle and transcription, both targeted by inhibitors.

Quantitative Data: Kinase Inhibitory Activity

The following table presents IC₅₀ values for various 2,4-diaminopyrimidine derivatives against selected protein kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for cellular IC₅₀) | Reference(s) |

| Compound A12 | FAK | 10.8 | A549 (0.13 µM), MDA-MB-231 (0.094 µM) | [10] |

| Compound B6 | PAK4 | 5.9 | A549 (2.53 µM) | [14] |

| Compound 22 | CDK7 | 7.21 | MV4-11 (0.208 µM) | [13] |

| CDK2 | 734.55 | - | [13] | |

| CDK9 | >10000 | - | [13] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to quantify kinase activity by measuring ADP production.

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then drives a luciferase reaction, producing light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[15]

Causality and Trustworthiness:

-

Why use ADP-Glo™? This platform is highly sensitive, capable of detecting low levels of ATP-to-ADP conversion, making it ideal for low-activity kinases or when using high, physiologically relevant ATP concentrations.[16][17] Its luminescent output provides a large dynamic range and high signal-to-background ratios, resulting in robust Z'-factor values suitable for high-throughput screening.[17]

-

Self-Validation: The two-step process minimizes interference from the test compounds with the detection reagents. ATP is first removed before the ADP-to-ATP conversion and detection steps, reducing the chance of false positives or negatives that can affect luciferase-based systems.

Materials:

-

Purified, active kinase (e.g., FAK, CDK7)

-

Specific peptide substrate for the kinase

-

Kinase reaction buffer

-

Ultra-pure ATP

-

Test inhibitor compounds in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96- or 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction:

-

In a white assay plate, add the kinase, its substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.

-

Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Kₘ for the specific kinase.

-

Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

ATP Depletion: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

The luminescent signal is directly proportional to kinase activity.

-

Calculate percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

-

Chapter 3: Cellular Activity and Future Directions

While enzymatic assays are crucial for determining direct target engagement, assessing the activity of these compounds in a cellular context is a critical next step.

Experimental Protocol: Cell Viability Assay (MTT)

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.

Causality and Trustworthiness:

-

Why use specific cell lines? For targeted inhibitors, it is crucial to use cell lines where the target is known to be expressed and, ideally, where the cells are dependent on that target for survival or proliferation. For example, when testing FAK inhibitors, cell lines like MDA-MB-231, which have high FAK expression and are dependent on FAK for migration, are an excellent choice. This provides a direct link between target inhibition and the observed cellular phenotype.

-

Self-Validation: The protocol relies on comparing treated cells to an untreated (vehicle control) population, which is set to 100% viability. This internal control system ensures that the observed decrease in viability is due to the compound's effect.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2,4-diaminopyrimidine derivative. Include a vehicle control (e.g., DMSO) and a blank control (media only).

-

Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Future Directions

The 2,4-diaminopyrimidine scaffold remains a fertile ground for drug discovery. Future efforts are likely to focus on:

-

Developing Covalent Inhibitors: Designing derivatives that can form a covalent bond with non-catalytic cysteine residues near the active site to achieve enhanced potency and duration of action.

-

Targeting Allosteric Sites: Moving beyond the ATP-binding pocket to develop inhibitors that bind to allosteric sites, which could offer higher selectivity.

-

PROTACs: Utilizing the scaffold as a warhead for Proteolysis Targeting Chimeras (PROTACs), which recruit the cell's ubiquitin-proteasome system to degrade the target kinase rather than just inhibit it.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2’-arylpropargyl)pyrimidine Inhibitors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. promega.com [promega.com]

- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [ireland.promega.com]

- 16. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Pyrimidine-Based Kinase Inhibitors

Introduction

Protein kinases are fundamental regulators of cellular processes, acting as key nodes in signaling networks that govern cell growth, differentiation, and death. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases.

Within the vast chemical space explored for kinase inhibition, the pyrimidine nucleus stands out as a "privileged scaffold".[1] This heterocycle is a fundamental component of DNA and RNA and has proven to be an exceptionally versatile backbone for designing potent and selective kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site common to all kinases.[3][4] Currently, numerous FDA-approved drugs for cancer treatment are built upon a pyrimidine-containing core.[2][5]

This guide provides an in-depth technical overview of the discovery process for novel pyrimidine-based kinase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rationale behind experimental design, detailed methodologies for key assays, and a look into the future of this critical area of drug discovery.

Section 1: The Pyrimidine Scaffold: A Foundation for Kinase Selectivity and Potency

The success of the pyrimidine scaffold is rooted in its structural and chemical properties, which are ideally suited for targeting the ATP-binding pocket of kinases.

Bioisosterism with Adenine and Hinge-Binding

The core of kinase inhibitor design often revolves around disrupting the binding of ATP to the enzyme. The pyrimidine ring is a bioisostere of the adenine base in ATP.[4][6] This structural mimicry allows it to fit neatly into the ATP pocket and, most critically, to replicate the hydrogen bonding interactions that anchor adenine to the "hinge region" of the kinase. This region connects the N- and C-terminal lobes of the kinase domain and is a crucial anchoring point for ATP. Pyrimidine-based scaffolds, such as 2-aminopyrimidines and 2,4-diaminopyrimidines, can form one to three hydrogen bonds with the backbone amides of the hinge residues, providing a stable foundation for potent inhibition.[2]

Vectors for Optimization

While the pyrimidine core provides the anchor, the substituents attached to it determine the inhibitor's potency and selectivity. Different positions on the ring project into distinct sub-pockets of the ATP-binding site, providing vectors for chemical modification.

-

C4- and C6-Positions: These positions are frequently modified to interact with the solvent-exposed region or deeper hydrophobic pockets, influencing both potency and selectivity.

-

C2-Position: Substitutions here can further enhance hinge-binding or interact with residues near the hinge.

-

C5-Position: This position points towards the "gatekeeper" residue, a critical amino acid that controls access to a deeper hydrophobic pocket. Modifying the C5-position can be a powerful strategy to tune selectivity for or against certain kinases based on the size of their gatekeeper residue.[7]

This multi-point diversification allows chemists to fine-tune the molecule's properties iteratively, transforming a weakly-binding "hit" into a highly potent and selective "lead" candidate.

Caption: Pyrimidine scaffold interacting with the kinase ATP pocket.

Section 2: The Drug Discovery Workflow: From Concept to Candidate

The path from an initial idea to a clinical candidate is a systematic, multi-stage process of design, synthesis, and testing.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules. This technical guide focuses on a specific derivative, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, and outlines a comprehensive strategy for identifying and validating its potential therapeutic targets. While direct studies on this exact molecule are not extensively published, the wealth of data on analogous compounds provides a robust framework for predicting its biological activity. This document will serve as a roadmap for researchers, detailing the scientific rationale behind experimental designs and providing actionable protocols for target deconvolution, ultimately paving the way for novel therapeutic development.

Introduction: The Prominence of the 2,4-Diaminopyrimidine Core

The 2,4-diaminopyrimidine nucleus is a recurring motif in a diverse array of bioactive compounds, demonstrating a remarkable versatility in its ability to interact with various biological targets. Its inherent hydrogen bonding capabilities and structural rigidity make it an ideal scaffold for designing potent and selective inhibitors of enzymes, particularly kinases. Numerous approved drugs and clinical candidates across oncology, inflammation, and infectious diseases feature this core structure, underscoring its therapeutic significance.

Derivatives of this scaffold have been successfully developed as inhibitors of:

-

Cyclin-Dependent Kinases (CDKs) : Essential regulators of the cell cycle, making them prime targets in oncology.[1][2]

-

Janus Kinases (JAKs) : Key mediators of cytokine signaling, implicated in inflammatory and autoimmune disorders.[3][4]

-

Polo-like Kinase 4 (PLK4) : A master regulator of centriole duplication, with a critical role in tumorigenesis.[5]

-

Dihydrofolate Reductase (DHFR) : A crucial enzyme in nucleotide synthesis, targeted in cancer and infectious diseases.[6]

The subject of this guide, this compound, incorporates the foundational 2,4-diaminopyrimidine core, with a methyl group at the 6-position and a pyrrolidine moiety at the 2-position. These substitutions are anticipated to modulate the compound's pharmacokinetic properties and target-binding affinity, offering a unique profile for therapeutic intervention.

Postulated Mechanisms of Action and Potential Therapeutic Arenas

Based on the extensive literature surrounding the 2,4-diaminopyrimidine scaffold, we can hypothesize several primary mechanisms of action for this compound.

Kinase Inhibition: A High-Probability Target Class

The structural resemblance of the 2,4-diaminopyrimidine core to the adenine moiety of ATP makes it a highly effective hinge-binding motif for a wide range of protein kinases. The pyrrolidine group can be expected to occupy the ribose pocket, while the methyl group may provide additional van der Waals interactions within the ATP-binding site.

Potential Kinase Targets:

-

CDK family (CDK4/6, CDK7) : Inhibition of these kinases leads to cell cycle arrest, a hallmark of many anti-cancer agents.[1][2]

-

JAK family (JAK2) : Targeting JAKs can dampen inflammatory responses.[3][4]

-

PLK family (PLK4) : Inhibition of PLK4 can induce mitotic catastrophe in cancer cells.[5]

-

Other kinases : The compound could exhibit activity against other kinases such as Aurora kinases or VEGFR.[4]

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine structure is a classic pharmacophore for DHFR inhibitors.[6] These agents block the synthesis of tetrahydrofolate, a vital cofactor for nucleotide biosynthesis, thereby halting cell proliferation. This mechanism is relevant for both anti-cancer and anti-microbial applications.

Other Potential Targets

While less common, derivatives of this scaffold have shown activity against other enzyme families:

-

Phosphodiesterase 10A (PDE10A) : Involved in cyclic nucleotide signaling, with implications for neurological and psychiatric disorders.[7]

-

Methionine Aminopeptidases (MetAPs) : Essential for protein maturation and targeted in oncology and infectious diseases.[8]

-

Inducible Nitric Oxide Synthase (iNOS) : A key enzyme in the inflammatory cascade.

A Strategic Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential for unequivocally identifying the therapeutic target(s) of this compound. The following workflow outlines a logical progression from broad screening to specific validation.

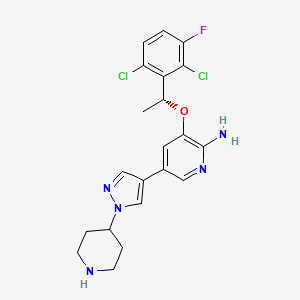

Figure 1. A comprehensive workflow for the identification and validation of therapeutic targets.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments in the target validation workflow.

Kinase Inhibition Profiling

Objective: To identify potential kinase targets of this compound.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation:

-

For broad screening, use a final compound concentration of 1-10 µM.

-

For dose-response curves, perform serial dilutions to obtain a range of concentrations (e.g., 10 µM to 1 nM).

-

-

Kinase Reaction:

-

Utilize a commercially available kinase panel (e.g., DiscoverX, Eurofins).

-

Incubate the test compound with the kinase, ATP, and a specific substrate under optimized buffer conditions. The reaction is typically run at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection:

-

The method of detection will depend on the platform used (e.g., radiometric, fluorescence, luminescence).

-

Quantify the amount of phosphorylated substrate or the amount of ATP remaining.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to a positive control (e.g., staurosporine) and a negative control (DMSO).

-

For dose-response experiments, fit the data to a sigmoidal curve to determine the IC50 value.

-

Rationale: A broad kinase screen provides an unbiased view of the compound's selectivity profile. Hits from this screen are then prioritized for more detailed dose-response analysis to quantify their potency.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

-

Heating:

-

Harvest and lyse the cells.

-

Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

-

Protein Precipitation and Separation:

-

Cool the samples to room temperature.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification and Detection:

-

Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Rationale: CETSA is a powerful technique to verify that the compound directly binds to its intended target within the complex environment of a cell.

Western Blot Analysis of Downstream Signaling

Objective: To assess the functional consequences of target inhibition.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of the test compound for a relevant time period.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Rationale: This experiment provides evidence that the compound not only binds to its target but also modulates its activity, leading to a downstream cellular response.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Representative Kinase Inhibition Profile

| Kinase | % Inhibition @ 1 µM | IC50 (nM) |

| CDK7 | 95 | 15 |

| CDK2 | 80 | 150 |

| JAK2 | 75 | 250 |

| PLK4 | 60 | 500 |

| ... | ... | ... |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Tissue of Origin | GI50 (µM) |

| A549 | Lung | 2.5 |

| HCT-116 | Colon | 3.1 |

| PC-3 | Prostate | 5.8 |

| MCF-7 | Breast | 4.2 |

Conclusion and Future Directions

The 2,4-diaminopyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. This compound is a promising starting point for a drug discovery program. The systematic approach outlined in this guide, from broad screening to in-depth mechanistic studies, will be instrumental in elucidating its therapeutic potential. Future efforts should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into clinical candidates.

References

- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]